1,2-Bis(pentamethyldisiloxanyl)ethane
Overview
Description
1,2-Bis(pentamethyldisiloxanyl)ethane is an organosilicon compound with the molecular formula C₁₂H₃₄O₂Si₄. It is characterized by the presence of two pentamethyldisiloxanyl groups attached to an ethane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(pentamethyldisiloxanyl)ethane can be synthesized through the reaction of pentamethyldisiloxane with vinylpentamethyldisiloxane. The reaction typically involves the use of a platinum catalyst under controlled conditions to facilitate the hydrosilylation process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(pentamethyldisiloxanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and catalysts under appropriate reaction conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
1,2-Bis(pentamethyldisiloxanyl)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Bis(pentamethyldisiloxanyl)ethane involves its interaction with various molecular targets and pathways. The compound can form stable siloxane bonds, which contribute to its unique chemical properties. These interactions are crucial in applications such as material science and biocompatible coatings .
Comparison with Similar Compounds
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(methyldiethoxysilyl)ethane
- 1,2-Bis(t-butyldimethylsiloxy)ethane
- 1,2-Bis(tetramethyldisiloxanyl)ethane
Comparison: 1,2-Bis(pentamethyldisiloxanyl)ethane stands out due to its unique combination of pentamethyldisiloxanyl groups, which impart distinct chemical properties such as enhanced stability and reactivity. Compared to similar compounds, it offers improved performance in specific applications, particularly in the development of advanced materials and biocompatible systems .
Properties
IUPAC Name |
2-[dimethyl(trimethylsilyloxy)silyl]ethyl-dimethyl-trimethylsilyloxysilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34O2Si4/c1-15(2,3)13-17(7,8)11-12-18(9,10)14-16(4,5)6/h11-12H2,1-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWMQIFLRPRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34O2Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695667 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(pentamethyldisiloxane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-68-1 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(pentamethyldisiloxane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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